Demethyl Irbesartan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

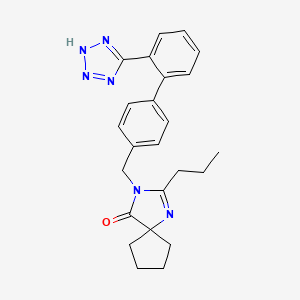

3-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-2-propyl-1,3-diazaspiro[44]non-1-en-4-one is a complex organic compound featuring a tetrazole ring, a biphenyl group, and a diazaspiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-2-propyl-1,3-diazaspiro[4.4]non-1-en-4-one typically involves multicomponent reactions (MCRs). One common approach is the Ugi-azide four-component reaction, which involves the condensation of an aldehyde, an amine, an isocyanide, and sodium azide . This reaction is carried out in methanol at room temperature, leading to the formation of the desired tetrazole-containing compound in moderate to high yields .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Additionally, optimizing reaction conditions such as temperature, solvent, and reactant concentrations can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the biphenyl group or the tetrazole ring, resulting in the formation of reduced products.

Substitution: The compound can participate in substitution reactions, especially at the biphenyl group, where various substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce biphenyl amines or tetrazole hydrides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries through various functionalization reactions .

Biology

In biological research, the compound’s tetrazole ring is of particular interest due to its bioisosteric properties, which can mimic carboxylic acids in drug design. This makes it a valuable scaffold for developing new pharmaceuticals .

Medicine

Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development .

Industry

In the industrial sector, the compound can be used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in materials science .

Mechanism of Action

The mechanism of action of 3-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-2-propyl-1,3-diazaspiro[4.4]non-1-en-4-one involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. Additionally, the biphenyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

- 1-(1H-Tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

- 5-(1H-Tetrazol-5-yl)isophthalic acid

- Di(1H-tetrazol-5-yl)methanone oxime

Uniqueness

Compared to these similar compounds, 3-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-2-propyl-1,3-diazaspiro[4.4]non-1-en-4-one stands out due to its spiro structure, which imparts unique steric and electronic properties. This structural feature enhances its stability and reactivity, making it a versatile compound for various applications.

Biological Activity

Demethyl Irbesartan, a derivative of the angiotensin II receptor blocker (ARB) irbesartan, has garnered attention for its potential biological activities, particularly in the context of cardiovascular and gastrointestinal health. This article synthesizes findings from various studies to detail the biological activity of this compound, including its pharmacological effects, mechanisms of action, and therapeutic implications.

Overview of Irbesartan and Its Derivatives

Irbesartan is primarily known for its role as an antihypertensive agent, functioning as a noncompetitive antagonist of the angiotensin II type 1 receptor (AT1). Its efficacy in controlling hypertension has been well-documented, with studies indicating that it can significantly reduce blood pressure and improve renal outcomes in patients with type 2 diabetes . The pharmacokinetics of irbesartan include high bioavailability (60-80%), rapid absorption, and a half-life of approximately 11-15 hours, allowing for once-daily dosing .

This compound, while structurally similar to irbesartan, may exhibit distinct biological activities that warrant further investigation.

Antihypertensive Effects

Research indicates that ARBs like irbesartan lower blood pressure by inhibiting the vasoconstrictive effects of angiotensin II. This compound is hypothesized to retain similar antihypertensive properties due to its structural resemblance to irbesartan. Studies have shown that irbesartan effectively reduces left ventricular hypertrophy and improves cardiac remodeling in hypertensive models .

Gastroprotective Properties

A notable study highlighted the gastroprotective effects of irbesartan against indomethacin-induced gastric mucosal injury. Irbesartan administration resulted in reduced gastric ulcer index and inflammation markers such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2) mRNA expression. This protective mechanism is believed to involve the modulation of dimethylarginine dimethylaminohydrolase-1 (DDAH-1) and asymmetric dimethylarginine (ADMA) levels, which are crucial for maintaining nitric oxide bioavailability in gastric tissues .

| Parameter | Control | Irbesartan Treatment | Indomethacin Treatment |

|---|---|---|---|

| Gastric Ulcer Index | Low | Significantly Reduced | High |

| TNF-α Levels | Baseline | Decreased | Increased |

| COX-2 mRNA Expression | Low | Normalized | Elevated |

| DDAH-1 mRNA Expression | Baseline | Increased | Decreased |

Case Studies

Several clinical trials have investigated the effects of irbesartan on various health outcomes:

- IRMA 2 Trial : This trial assessed the impact of irbesartan on patients with microalbuminuria. Results indicated a significant reduction in the progression to overt nephropathy among those receiving higher doses compared to placebo (hazard ratio 0.3) .

- IDNT Trial : Focused on patients with diabetic nephropathy, this study reinforced the antiproteinuric effects of irbesartan beyond blood pressure control, highlighting its multifaceted therapeutic potential .

Properties

IUPAC Name |

2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N6O/c1-2-7-21-25-24(14-5-6-15-24)23(31)30(21)16-17-10-12-18(13-11-17)19-8-3-4-9-20(19)22-26-28-29-27-22/h3-4,8-13H,2,5-7,14-16H2,1H3,(H,26,27,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBFZWKSLOSAXDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.